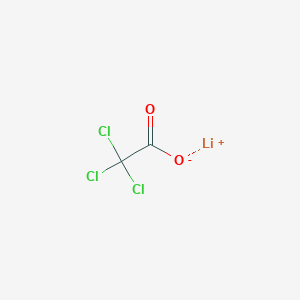
Lithium trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium trichloroacetate is a useful research compound. Its molecular formula is C2Cl3LiO2 and its molecular weight is 169.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Lithium compounds, including lithium trichloroacetate, are primarily recognized for their therapeutic effects in treating mood disorders, particularly bipolar disorder. Lithium's efficacy as a mood stabilizer is well-documented; however, LiTCA has been investigated for its potential neuroprotective effects.
Neuroprotective Properties
Recent studies have indicated that lithium salts can mitigate oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases. For instance, a study demonstrated that lithium treatment improved mitochondrial function and reduced markers of oxidative stress in neuronal cells . This suggests that LiTCA could be beneficial in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.
Materials Science
This compound has applications in materials science, particularly in the synthesis of advanced materials such as polymers and nanocomposites.
Polymer Synthesis
LiTCA can act as a catalyst in polymerization reactions, enhancing the formation of specific polymer structures. Its ability to stabilize reactive intermediates makes it a valuable component in producing high-performance polymers .
Nanocomposites
Research has shown that incorporating LiTCA into nanocomposite materials can improve their mechanical and thermal properties. For example, lithium salts have been used to enhance the conductivity of polymer electrolytes in lithium-ion batteries, leading to better performance and efficiency .
Environmental Technology
The recycling of lithium from spent batteries is an area where this compound may play a role. As the demand for lithium-ion batteries increases, efficient recycling methods are essential.
Lithium Recovery Processes
LiTCA can be utilized in extraction processes to recover lithium from battery waste. Its effectiveness in selectively binding lithium ions makes it suitable for use in ion-exchange processes or solvent extraction methods . This application not only aids in resource recovery but also contributes to reducing environmental pollution associated with battery disposal.
Case Studies
Propiedades
Número CAS |
19326-49-9 |
|---|---|
Fórmula molecular |
C2Cl3LiO2 |
Peso molecular |
169.3 g/mol |
Nombre IUPAC |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES isomérico |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES canónico |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Key on ui other cas no. |
19326-49-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















